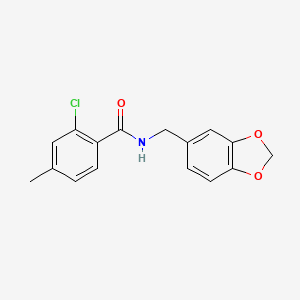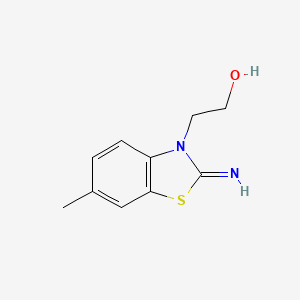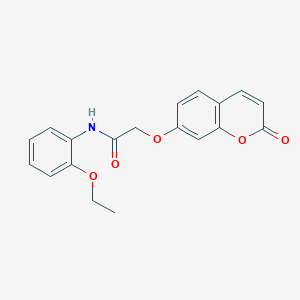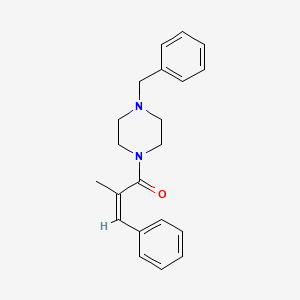
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring, attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring system can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Benzodioxole to Benzylamine: The benzodioxole moiety is then attached to benzylamine through a nucleophilic substitution reaction.
Formation of the Benzamide: The final step involves the acylation of the benzylamine derivative with 2-chloro-4-methylbenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The chloro group in the benzamide can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study the interactions of benzamide derivatives with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression and are implicated in cancer.
Pathway Modulation: It can modulate signaling pathways involved in cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth and induction of cell death.
類似化合物との比較
- N-(1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide
- N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide
- N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzamide ring, such as additional chloro or methyl groups, can significantly alter the compound’s chemical properties and biological activity.
- Unique Features: N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and interactions with molecular targets compared to its analogs.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-2-4-12(13(17)6-10)16(19)18-8-11-3-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZLOKCHQLFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![Methyl 1-[(benzylsulfanyl)acetyl]piperidine-4-carboxylate](/img/structure/B5805792.png)

![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate](/img/structure/B5805805.png)
![1-[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B5805806.png)
![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate](/img/structure/B5805810.png)
![2-(2,6-DICHLOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5805817.png)

![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)

